4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid
Overview
Description
4-(2-Azabicyclo[22It was first identified as a dopaminergic agonist, and its properties have since been extensively studied in the scientific community.
Biochemical Analysis
Biochemical Properties
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with palladium-catalyzed enzymes in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . These interactions are essential for the formation of bridged aza-bicyclic structures, which are significant in various biochemical processes.
Cellular Effects
The effects of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to impact the acetylcholine nicotinic receptor pathways, which are crucial for cell signaling . Additionally, it can alter gene expression and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with palladium-catalyzed enzymes is a prime example of its molecular mechanism . These interactions facilitate the formation of complex biochemical structures, which are essential for various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation over time can lead to changes in its biochemical activity and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, beyond which the compound’s toxicity increases significantly . These findings are crucial for determining the safe and effective dosage levels for potential therapeutic applications.
Metabolic Pathways
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. The compound’s role in the palladium-catalyzed synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes highlights its involvement in complex metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical processes.
Preparation Methods
The synthesis of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods for this compound are not widely documented, but the synthetic route mentioned is a common laboratory method.
Chemical Reactions Analysis
4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts for oxidation and reduction reactions . The major products formed from these reactions are typically oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the properties of dopaminergic agonists. In biology and medicine, it is extensively studied for its potential therapeutic effects on neurological disorders due to its dopaminergic activity. It is also used in the industry for the synthesis of various arylpiperazine derivatives.
Mechanism of Action
The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid involves its function as a dopaminergic agonist. It binds to dopamine receptors in the brain, mimicking the effects of dopamine and thereby influencing various neurological pathways. This interaction with dopamine receptors is crucial for its potential therapeutic effects on neurological disorders.
Comparison with Similar Compounds
4-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid is unique compared to other similar compounds due to its specific structure and dopaminergic activity. Similar compounds include other arylpiperazines, such as buspirone and tandospirone, which also act on dopamine receptors but have different chemical structures and pharmacological profiles.
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(3-4-10(13)14)11-6-7-1-2-8(11)5-7/h7-8H,1-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQUXIZTUCZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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